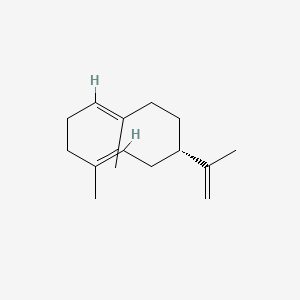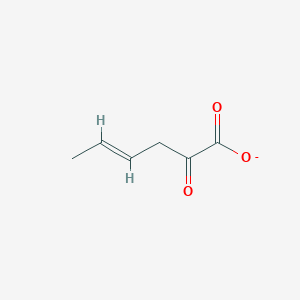
trans-2-Oxohex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxohex-4-enoate is a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 2-oxohex-4-enoic acid.
Scientific Research Applications
Enzymatic Reactions and Stereochemistry : Collinsworth et al. (1973) discussed the stereochemical aspects of enzymatic reactions in the degradation of aromatic compounds. They highlighted the specific hydration of 2-oxo-cis-hex-4-enoate by vinylpyruvate hydratase, an enzyme highly specific for its substrates (Collinsworth, Chapman, & Dagley, 1973).
Photochemical Activation in Organic Synthesis : Lee et al. (2017) described the activation of enoate reductases using visible light, offering a cofactor-free approach for the reduction of activated C=C bonds. This method showed potential for enantioselective reduction in organic synthesis (Lee et al., 2017).
Chemical Synthesis and Modification : Mustafa et al. (1984) explored the synthesis of tetrazole from α, β—unsaturated carbonyl fatty acid, which involved the treatment of methyl 4-oxo-trans-2-octadecenoate with hydrazoic acid. This work contributes to the field of synthetic organic chemistry (Mustafa, Ahmad, Rauf, & Osman, 1984).
Material Science and Liquid Crystal Transition : Kelly (1994) investigated the liquid crystal transition temperatures in various compounds, including those with enoate structures. This research is significant in the development of materials with specific thermal properties (Kelly, 1994).
Enantioselective Reactions in Organic Synthesis : Several studies have focused on the enantioselective reactions involving enoates. For instance, Richter, Gröger, and Hummel (2010) discussed the asymmetric reduction of activated alkenes using an enoate reductase, highlighting the enzyme's potential in producing enantiomerically pure compounds (Richter, Gröger, & Hummel, 2010).
Mechanistic Insights in Biochemistry : Lonsdale and Reetz (2015) provided insights into the mechanism of enoate reductases, which are crucial for understanding the reduction of activated C═C bonds. Their work contributes to the understanding of enzyme-catalyzed reactions (Lonsdale & Reetz, 2015).
properties
Molecular Formula |
C6H7O3- |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
(E)-2-oxohex-4-enoate |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/p-1/b3-2+ |
InChI Key |
XGNKMQBCAVIQOR-NSCUHMNNSA-M |
Isomeric SMILES |
C/C=C/CC(=O)C(=O)[O-] |
Canonical SMILES |
CC=CCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)




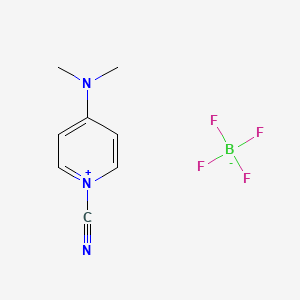
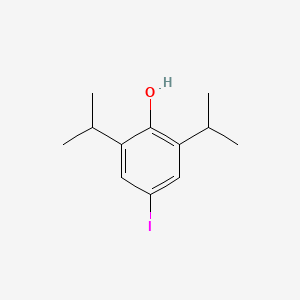
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)
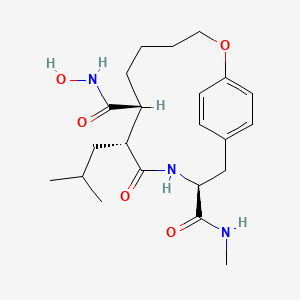
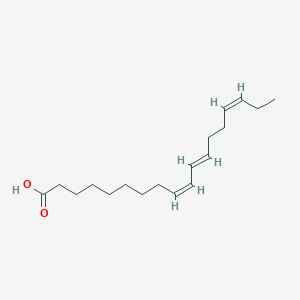
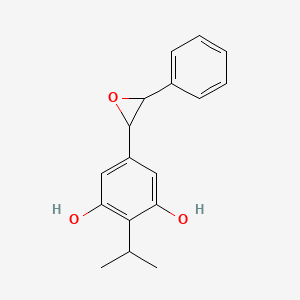
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
